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Compound of Interest

Compound Name: 1-Propanol-1,1-d2

Cat. No.: B1357017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1-Propanol-
1,1-d2, a deuterated form of propanol crucial for various applications in research and

development, including its use as a stable isotope-labeled internal standard in mass

spectrometry-based quantitative analyses. This document outlines the common isotopic purity

levels, the analytical methodologies for its determination, and detailed experimental protocols.

Quantitative Data on Isotopic Purity
The isotopic purity of commercially available 1-Propanol-1,1-d2 is a critical parameter for its

application. The most commonly cited specification for this compound is its deuterium

enrichment level.

Parameter Value Source

Isotopic Purity 98 atom % D [1][2][3]

Chemical Purity ≥99% [1][2]

Linear Formula CH₃CH₂CD₂OH [1][2]

CAS Number 40422-04-6 [1][2]

Molecular Weight 62.11 g/mol [1][2]
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Note: "98 atom % D" signifies that at the specified deuterium-labeled positions (in this case, the

first carbon), 98% of the atoms are deuterium.

Analytical Methodologies for Isotopic Purity
Determination
The determination of the isotopic purity of deuterated compounds like 1-Propanol-1,1-d2 relies

on sophisticated analytical techniques that can differentiate between isotopes. The two primary

methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

A combined strategy using both high-resolution mass spectrometry (HR-MS) and NMR

spectroscopy is often proposed to accurately determine the isotopic enrichment and confirm

the structural integrity of deuterium-labeled compounds.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can provide detailed

information about the structure of a molecule and the isotopic composition at specific sites. For

1-Propanol-1,1-d2, both ¹H NMR (proton NMR) and ²H NMR (deuterium NMR) can be utilized.

¹H NMR: In a highly deuterated sample, ¹H NMR is exceptionally precise for quantifying the

small amounts of residual protons at the labeled positions.[5] By comparing the integral of

the residual proton signal at the C-1 position to the integral of a non-deuterated position

(e.g., the methyl or methylene protons), the isotopic purity can be calculated.

²H NMR: This technique directly observes the deuterium nuclei, providing a spectrum of the

deuterated sites. The relative integrals of the signals can be used to confirm the positions

and extent of deuteration.

Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of

ions. For isotopically labeled compounds, MS can distinguish between molecules with different

numbers of deuterium atoms (isotopologues).
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High-Resolution Mass Spectrometry (HR-MS): Techniques like electrospray ionization (ESI)

coupled with HR-MS can be used to determine the isotopic purity of deuterated compounds.

[6][7] By analyzing the relative abundances of the different isotopologue peaks (e.g., the

M+0, M+1, M+2 peaks corresponding to the non-deuterated, singly deuterated, and doubly

deuterated species), the isotopic enrichment can be calculated.[6]

Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for volatile

compounds like 1-propanol. The sample is first separated by gas chromatography and then

introduced into the mass spectrometer. GC-MS can effectively separate the analyte from

impurities before mass analysis.

Experimental Protocols
The following are detailed, generalized protocols for determining the isotopic purity of 1-
Propanol-1,1-d2 using NMR and MS.

Protocol for Isotopic Purity Determination by ¹H NMR
Spectroscopy
Objective: To quantify the deuterium enrichment at the C-1 position of 1-Propanol-1,1-d2 by ¹H

NMR.

Materials:

1-Propanol-1,1-d2 sample

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

NMR tube

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh a small amount of the 1-Propanol-1,1-d2 sample.
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Dissolve the sample in a known volume of a deuterated NMR solvent (e.g., 0.6-0.7 mL of

CDCl₃) in a clean, dry NMR tube. The concentration should be sufficient to obtain a good

signal-to-noise ratio.

NMR Data Acquisition:

Place the NMR tube in the spectrometer.

Acquire a ¹H NMR spectrum. Key parameters to consider are:

Pulse Angle: 90° pulse to ensure quantitative excitation.

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the

protons of interest to ensure full relaxation between scans. This is crucial for accurate

integration.

Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be co-added

to achieve an adequate signal-to-noise ratio, especially for the small residual proton

signal at the C-1 position.

Data Processing and Analysis:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum and perform a baseline correction.

Integrate the relevant signals:

The residual proton signal at the C-1 position (a triplet, coupled to the adjacent CH₂

group).

The signal from the CH₂ group at the C-2 position (a sextet).

The signal from the CH₃ group at the C-3 position (a triplet).

Calculation of Isotopic Purity:
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The theoretical ratio of the integrals for non-deuterated 1-propanol is 2:2:3 for the C-1,

C-2, and C-3 protons, respectively.

Normalize the integrals using the signal from the non-deuterated C-2 or C-3 position as

a reference. For example, if using the C-2 protons as a reference (integral set to 2.00),

the integral of the residual C-1 proton signal will be significantly less than 2.00.

The atom % D can be calculated using the formula: Atom % D = (1 - (Integral of residual

C-1 protons / Expected integral for 100% H at C-1)) * 100 Where the "Expected integral

for 100% H at C-1" is normalized to the reference signal (in this case, 2.00).

Protocol for Isotopic Purity Determination by Mass
Spectrometry (GC-MS)
Objective: To determine the distribution of isotopologues and calculate the isotopic purity of 1-
Propanol-1,1-d2 using GC-MS.

Materials:

1-Propanol-1,1-d2 sample

Suitable volatile solvent for dilution (e.g., methanol or dichloromethane)

Gas chromatograph coupled to a mass spectrometer (GC-MS)

GC column suitable for alcohol analysis (e.g., a polar capillary column)

Procedure:

Sample Preparation:

Prepare a dilute solution of the 1-Propanol-1,1-d2 sample in a volatile solvent. The

concentration should be optimized to avoid detector saturation.

GC-MS Method Development:

Gas Chromatography:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1357017?utm_src=pdf-body
https://www.benchchem.com/product/b1357017?utm_src=pdf-body
https://www.benchchem.com/product/b1357017?utm_src=pdf-body
https://www.benchchem.com/product/b1357017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Injector Temperature: Set to a temperature that ensures rapid volatilization of the

sample without degradation (e.g., 250 °C).

Oven Temperature Program: Develop a temperature program that provides good

separation of 1-propanol from any potential impurities and the solvent peak. A typical

program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then

ramp up to a higher temperature.

Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow

rate.

Mass Spectrometry:

Ionization Mode: Electron Ionization (EI) is commonly used for this type of analysis.

Mass Range: Scan a mass range that includes the molecular ions of the different

isotopologues of 1-propanol (e.g., m/z 30 to 70). The molecular weight of non-

deuterated 1-propanol is 60.10 g/mol , and for 1-Propanol-1,1-d2 it is 62.11 g/mol .

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

Acquire the total ion chromatogram (TIC) and the mass spectra across the

chromatographic peak corresponding to 1-propanol.

Data Analysis:

Identify the chromatographic peak for 1-propanol.

Extract the mass spectrum for this peak, ensuring to subtract the background spectrum.

Identify the molecular ion peaks for the different isotopologues:

d₀ (no deuterium): m/z 60

d₁ (one deuterium): m/z 61
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d₂ (two deuteriums): m/z 62

Determine the relative abundance (peak intensity or area) of each of these molecular ion

peaks.

Calculation of Isotopic Purity:

The isotopic purity (atom % D) can be calculated based on the relative abundances of

the isotopologues. The calculation should account for the natural abundance of ¹³C.

A simplified calculation for the percentage of the d₂ species is: % d₂ = (Abundance of

m/z 62) / (Abundance of m/z 60 + Abundance of m/z 61 + Abundance of m/z 62) * 100

Visualizations
The following diagrams illustrate the workflow for isotopic purity determination and the logical

relationships in the analysis.

Caption: General workflow for the determination of isotopic purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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